1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide
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Overview
Description
1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide is a compound that features a cyclohexane ring substituted with an amino group, a pyrazole ring, and a carboxamide group
Preparation Methods
The synthesis of 1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Attachment to the Cyclohexane Ring: The pyrazole ring is then attached to the cyclohexane ring through nucleophilic substitution reactions.
Introduction of the Amino and Carboxamide Groups: The amino group can be introduced through reductive amination, while the carboxamide group can be formed through the reaction of the corresponding carboxylic acid with ammonia or an amine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or chlorosulfonic acid. Major products formed from these reactions include nitroso derivatives, primary amines, and halogenated pyrazoles.
Scientific Research Applications
1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as kinases and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity . The amino and carboxamide groups enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide can be compared with other similar compounds, such as:
3-Amino-1H-pyrazole: Lacks the cyclohexane ring and carboxamide group, resulting in different biological activity and chemical reactivity.
1-Amino-3-(1H-pyrazol-1-yl)benzene: Contains a benzene ring instead of a cyclohexane ring, which affects its steric and electronic properties.
1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group, leading to different solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the other compounds.
Properties
Molecular Formula |
C10H16N4O |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-amino-3-pyrazol-1-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C10H16N4O/c11-9(15)10(12)4-1-3-8(7-10)14-6-2-5-13-14/h2,5-6,8H,1,3-4,7,12H2,(H2,11,15) |
InChI Key |
OISWQFKNGCHJAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)(C(=O)N)N)N2C=CC=N2 |
Origin of Product |
United States |
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